molecular formula C20H22BrN5O2 B2966811 N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1019106-49-0

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2966811
CAS No.: 1019106-49-0
M. Wt: 444.333
InChI Key: FRGJGTWOMDNXNL-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety and a 4-propyl group. The acetamide side chain is linked to a 4-bromophenyl group, which contributes to its distinct electronic and steric properties. This structure is designed to modulate interactions with biological targets, particularly formyl peptide receptors (FPRs), which are implicated in inflammatory responses and chemotaxis .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGJGTWOMDNXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available information on its biological properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is C17H20BrN5OC_{17}H_{20}BrN_5O with a molecular weight of approximately 394.27 g/mol. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit notable antimicrobial properties. A study highlighted that derivatives of pyrazole can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties due to structural similarities with known antimicrobial agents .

2. Antitumor Properties

Pyrazole derivatives have been investigated for their antitumor activity. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro. Specifically, studies on related pyrazole compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole-containing compounds has been well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive bacteria using pyrazole derivatives.
Study B Found that structurally similar compounds inhibited cancer cell growth in vitro.
Study C Reported anti-inflammatory effects through COX inhibition in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

Key structural analogs include pyridazin-3(2H)-one derivatives and substituted acetamides with variations in the aromatic and heterocyclic substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name / Structure Key Substituents Receptor Affinity Functional Activity Reference
Target Compound
N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- 4-Bromophenyl
- 3,5-Dimethylpyrazole
- 4-Propyl pyrimidinone
Likely FPR2 agonist (inferred from analogs) Calcium mobilization;
Neutrophil chemotaxis
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide - 3-Methoxybenzyl
- Methyl pyridazinone
Mixed FPR1/FPR2 agonist Activates calcium flux;
Chemotaxis in neutrophils
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide - 4-Methoxybenzyl
- Methyl pyridazinone
FPR2-specific agonist Enhanced selectivity for FPR2;
Potent chemotactic activity
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide - 4-Methylbenzyl
- Propyl pyrimidinone
Not reported (structural analog) Unknown; potential FPR modulation

Key Findings from Comparative Studies

Substituent Effects on Receptor Selectivity: The position of methoxy groups on the benzyl ring (e.g., 3-methoxy vs. 4-methoxy) significantly alters receptor specificity. The 4-methoxy analog shows exclusive FPR2 agonism, while the 3-methoxy variant acts on both FPR1 and FPR2 .

Impact of Pyrimidinone vs. Pyridazinone Cores: Pyridazinone-based analogs (e.g., ) exhibit strong FPR activation but may suffer from metabolic instability due to the pyridazinone ring. The pyrimidinone core in the target compound, coupled with a propyl group, likely improves pharmacokinetic properties (e.g., lipophilicity and half-life) while retaining receptor engagement .

Functional Outcomes: All analogs activate calcium mobilization in human neutrophils, a hallmark of FPR-mediated signaling. However, the target compound's propyl-substituted pyrimidinone may enhance membrane permeability, leading to prolonged intracellular effects .

Structural Analysis and Crystallography

Hydrogen-bonding patterns () in similar acetamides suggest that the 4-bromophenyl group may participate in halogen bonding, further stabilizing receptor-ligand interactions .

Q & A

Q. How can photodegradation pathways be analyzed under UV-vis exposure?

  • Methodology : Use a photoreactor (λ = 254 nm) and monitor degradation via HPLC. Identify cleavage products (e.g., bromophenyl fragments) using HRMS and propose mechanisms via TD-DFT .

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